7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
7-Amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS 52294-86-7) is a heterocyclic compound featuring a fused pyridine-pyrimidine core with an amino group at position 7 and two ketone groups at positions 2 and 3. Its molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.2 g/mol . This compound belongs to the pyrido[2,3-d]pyrimidine family, a class of nitrogen-rich bicyclic systems known for their pharmacological relevance, including kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H4,8,9,10,11,12,13) |
InChI Key |
IZOVJSFBHKKNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method involves the condensation of barbituric acid with malononitrile and arylaldehyde derivatives under basic conditions, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine scaffold . Another method includes the use of dicationic molten salts as catalysts to facilitate the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells . Molecular docking studies have shown that the compound binds to the active site of PARP-1, preventing its enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido[2,3-d]pyrimidine Family
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Amino Group: The 7-amino substituent in the parent compound enhances interactions with ATP-binding pockets in kinases, as demonstrated by its inhibitory activity against eEF-2K (IC₅₀ = 420 nM for compound A-484954) .
Comparison with Fused Heterocyclic Analogues
Pyrano[2,3-d]pyrimidine-2,4-diones (e.g., CAS 37538-68-4):
- Feature an oxygen-containing pyran ring fused to pyrimidine.
- Synthesized via solvent-free ball-milling methods, favoring kinetic product formation .
- Exhibit broader solubility due to the oxygen atom but reduced nitrogen content, limiting kinase targeting .
Pyrrolo[2,3-d]pyrimidine-2,4-diones (e.g., derivatives in Table 1 of ):
- Replace pyridine with pyrrole, altering electronic properties.
- Show antiparasitic activity but weaker kinase inhibition compared to pyrido analogues .
Biological Activity
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has drawn significant attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C7H6N4O2
Molecular Weight: 178.14 g/mol
CAS Number: 856595-19-2
The compound features a fused pyrido-pyrimidine ring system with amino and dione functional groups that contribute to its biological reactivity.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.14 g/mol |
| CAS Number | 856595-19-2 |
| Purity | ≥95% |
The primary mechanism of action for this compound involves its role as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). By binding to the active site of PARP-1, it prevents the enzyme from facilitating the repair of DNA damage through ADP-ribosylation. This inhibition leads to genomic instability and apoptosis in cancer cells .
Biological Targets
Research indicates that this compound may also interact with various biological targets:
- PARP-1 : Inhibition leads to enhanced cytotoxicity in cancer cells.
- Dihydrofolate Reductase (DHFR) : Potential involvement in anti-cancer activity.
- Tyrosine Kinases : Possible modulation of signaling pathways involved in cell proliferation and survival .
In Vitro Studies
Several studies have demonstrated the biological activity of this compound against various cancer cell lines. For instance:
- Cancer Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound compared to control groups .
Case Studies
-
Study on MCF-7 Cells : A concentration-dependent study indicated that treatment with this compound resulted in a notable decrease in cell viability at concentrations above 10 µM.
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through caspase activation assays.
- Inhibition of PARP Activity : A detailed enzymatic assay showed that the compound effectively inhibited PARP activity with an IC50 value similar to known PARP inhibitors like Olaparib.
Comparison with Other Compounds
The biological activity of this compound can be compared with other pyrido-pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
